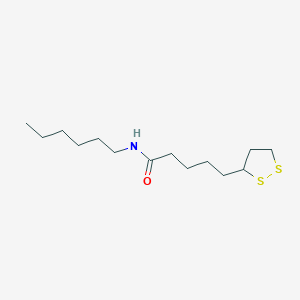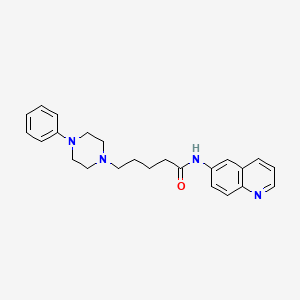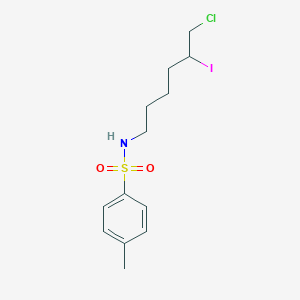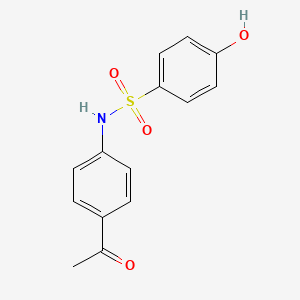
5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide is an organic compound characterized by the presence of a dithiolane ring and a hexylpentanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide typically involves the following steps:
Formation of the Dithiolane Ring: The dithiolane ring can be synthesized through the reaction of a suitable dithiol with a halogenated precursor under basic conditions.
Amidation Reaction: The hexylpentanamide chain is introduced via an amidation reaction, where the dithiolane intermediate reacts with hexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfide bonds.
Reduction: Reduction of the disulfide bonds can regenerate the dithiolane ring.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the dithiolane ring.
Substitution: Formation of substituted amides or thiol derivatives.
Applications De Recherche Scientifique
5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive dithiolane ring.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials with self-healing properties.
Mécanisme D'action
The mechanism of action of 5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide involves its ability to undergo redox reactions. The dithiolane ring can be oxidized to form disulfide bonds, which can then be reduced back to the dithiolane form. This redox cycling is crucial for its antioxidant activity and its role in biochemical processes. The compound may target specific molecular pathways involving thiol-disulfide exchange reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-lipoic acid: Also contains a dithiolane ring and is known for its antioxidant properties.
Dihydrolipoic acid: The reduced form of alpha-lipoic acid with similar redox activity.
Thioctic acid: Another compound with a dithiolane ring, used in various biochemical applications.
Uniqueness
5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide is unique due to its specific hexylpentanamide chain, which imparts distinct chemical and physical properties compared to other dithiolane-containing compounds
Propriétés
Numéro CAS |
920510-68-5 |
|---|---|
Formule moléculaire |
C14H27NOS2 |
Poids moléculaire |
289.5 g/mol |
Nom IUPAC |
5-(dithiolan-3-yl)-N-hexylpentanamide |
InChI |
InChI=1S/C14H27NOS2/c1-2-3-4-7-11-15-14(16)9-6-5-8-13-10-12-17-18-13/h13H,2-12H2,1H3,(H,15,16) |
Clé InChI |
HSEPNJRXPWMKQB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=O)CCCCC1CCSS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15174639.png)
amine](/img/structure/B15174643.png)
![(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[2-(4-nitroanilino)-2-oxoethyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B15174646.png)
![N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea](/img/structure/B15174650.png)
![(3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15174655.png)

![6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-2-carboxylic acid](/img/structure/B15174662.png)


![Benzamide,3-[(dimethylamino)methyl]-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoroMethyl)-](/img/structure/B15174697.png)

![4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B15174720.png)
![N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide](/img/structure/B15174729.png)

